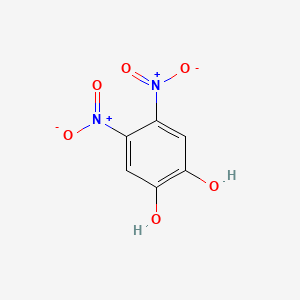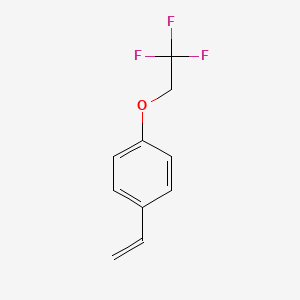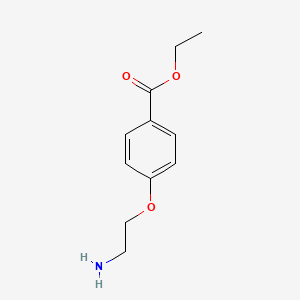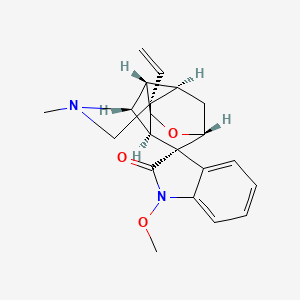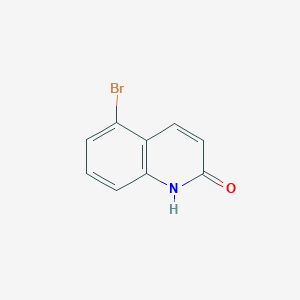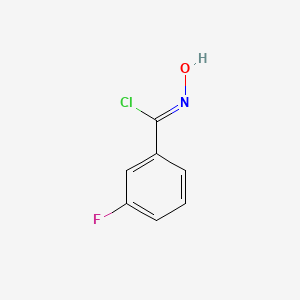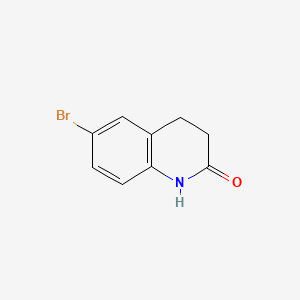
6-ブロモ-3,4-ジヒドロ-1H-キノリン-2-オン
概要
説明
6-Bromo-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is a derivative of quinolinone, characterized by the presence of a bromine atom at the 6th position and a dihydroquinolinone structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
科学的研究の応用
6-Bromo-3,4-dihydro-1H-quinolin-2-one has a wide range of applications in scientific research:
作用機序
Mode of Action
It’s known that quinolin-2(1h)-ones, a class of compounds to which this compound belongs, are prevalent in natural products and pharmacologically useful compounds .
Result of Action
Compounds with similar structures have been found to have antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities .
生化学分析
Biochemical Properties
6-Bromo-3,4-dihydro-1H-quinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of 6-Bromo-3,4-dihydro-1H-quinolin-2-one to the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 6-Bromo-3,4-dihydro-1H-quinolin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, thereby affecting protein synthesis and cellular responses. Additionally, 6-Bromo-3,4-dihydro-1H-quinolin-2-one impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 6-Bromo-3,4-dihydro-1H-quinolin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Additionally, 6-Bromo-3,4-dihydro-1H-quinolin-2-one can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3,4-dihydro-1H-quinolin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-3,4-dihydro-1H-quinolin-2-one remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses and metabolic activities .
Dosage Effects in Animal Models
The effects of 6-Bromo-3,4-dihydro-1H-quinolin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have identified threshold effects, where a specific dosage range produces optimal results without causing significant harm. Exceeding this threshold can result in toxic effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
6-Bromo-3,4-dihydro-1H-quinolin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to altered metabolic flux and changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 6-Bromo-3,4-dihydro-1H-quinolin-2-one within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, 6-Bromo-3,4-dihydro-1H-quinolin-2-one’s localization and accumulation within cells can influence its efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic applications .
Subcellular Localization
The subcellular localization of 6-Bromo-3,4-dihydro-1H-quinolin-2-one plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects. For example, 6-Bromo-3,4-dihydro-1H-quinolin-2-one may accumulate in the nucleus, influencing gene expression, or in the mitochondria, affecting cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one typically involves the bromination of 3,4-dihydroquinolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 6-Bromo-3,4-dihydro-1H-quinolin-2-one follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality for research and industrial applications .
化学反応の分析
Types of Reactions
6-Bromo-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,4-dihydroquinolin-2-one derivatives.
Oxidation Reactions: Oxidation of the dihydroquinolinone ring can lead to the formation of quinolinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
類似化合物との比較
Similar Compounds
- 6-Chloro-3,4-dihydro-1H-quinolin-2-one
- 6-Fluoro-3,4-dihydro-1H-quinolin-2-one
- 6-Iodo-3,4-dihydro-1H-quinolin-2-one
Uniqueness
6-Bromo-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic transformations and biological interactions .
特性
IUPAC Name |
6-bromo-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZSSIUHXNNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559546 | |
| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-90-1 | |
| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-2-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
